6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one
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Overview
Description
6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fused tetrazole and quinazoline ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones using reagents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) . This reaction proceeds efficiently under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of greener and more sustainable methods, such as metal-free cyclizations, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Tetrazoloquinazoline: Compounds with similar fused ring systems but different substituents or functional groups.
Uniqueness
6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific substitution pattern and the presence of both tetrazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62483-91-4 |
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Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6,9-dimethyl-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C10H9N5O/c1-5-3-4-6(2)8-7(5)9(16)11-10-12-13-14-15(8)10/h3-4H,1-2H3,(H,11,12,14,16) |
InChI Key |
AXAQZFOTWGFTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N3C(=NN=N3)NC2=O |
Origin of Product |
United States |
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